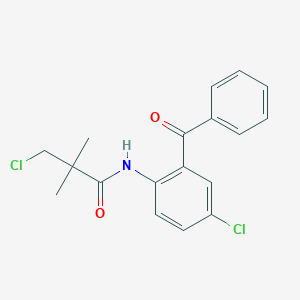

N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide

Description

Properties

IUPAC Name |

N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17Cl2NO2/c1-18(2,11-19)17(23)21-15-9-8-13(20)10-14(15)16(22)12-6-4-3-5-7-12/h3-10H,11H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAIDGYDKIWSTIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCl)C(=O)NC1=C(C=C(C=C1)Cl)C(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001180823 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

303985-83-3 | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=303985-83-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(2-Benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001180823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide typically involves the condensation of benzoic acids and amines. One efficient method involves the use of diatomite earth immobilized with Lewis acidic ionic liquid (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions. The use of ultrasonic irradiation and green catalysts can be scaled up to meet industrial demands, ensuring efficient and sustainable production processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.

Reduction: Reduction reactions may involve reagents like sodium borohydride.

Substitution: Halogen substitution reactions can occur under specific conditions, often involving nucleophilic reagents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in an appropriate solvent.

Substitution: Nucleophilic reagents in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohol derivatives.

Scientific Research Applications

N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide is a chemical compound with diverse applications in scientific research, medicinal chemistry, and agrochemicals. It features a molecular structure with a benzoyl group, a chlorophenyl moiety, and a dimethylpropanamide backbone. The molecular weight of the compound is approximately 350.24 g/mol.

Methods of Application

- The synthesized compound is characterized using various spectroscopic techniques, including elemental analysis, MS, NMR, UV/VIS, and FTIR. The purity is verified by reversed-phase HPLC.

Biological Activity and Applications

- Research indicates that this compound may have antimicrobial and anticancer properties. The compound's mechanism of action involves interactions with molecular targets, such as the inhibition or activation of certain enzymes or receptors.

- It has potential antimicrobial action against bacterial and fungal strains, antioxidant activity, and toxicity on freshwater cladoceran Daphnia magna Straus.

- When screened, it showed antifungal activity against Aspergillus niger, Penicillium notatum, Fusarium oxysporum, Alternaria brassicicola, Chaetomium orium, and Lycopodium sp. and antibacterial activity against Gram-positive bacteria, Bacillus licheniformis, Staphylococcus aureus, and Micrococcus luteus, and Gram-negative bacteria, Pseudomonas aeruginosa and Escherichia coli . The compound was also evaluated for cytotoxic effects against the human colon cancer cell line Colo205 .

Synthesis

- The synthesis of this compound typically involves the condensation of benzoic acids and amines. One method uses diatomite earth immobilized with Lewis acidic ionic liquid under ultrasonic irradiation to enhance reaction efficiency and minimize waste and energy consumption. Similar condensation reactions can be employed for large-scale synthesis, integrating ultrasonic irradiation and green catalysts for sustainable industrial production.

Reactivity

- The compound's specific combination of functional groups contributes to its distinct chemical reactivity and biological activities. Its synthesis and reactivity patterns differ from those of similar compounds.

Other compounds with similar applications

Mechanism of Action

The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide with structurally analogous compounds, focusing on molecular features, physicochemical properties, and applications.

N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide

- Molecular Formula : C₁₅H₁₃N₂O₂Cl .

- Key Features : Lacks the 3-chloro-2,2-dimethylpropanamide chain but retains the 2-benzoyl-4-chlorophenyl backbone.

- Properties: Forms a reversible equilibrium with nordiazepam in acidic aqueous solutions but undergoes irreversible degradation to C₁₃H₁₀NOCl. Demonstrated chromatographic separation (retention time: 3.0 min) and isotopic patterns consistent with one chlorine atom .

- Analytical Methods : Characterized by LC-UV, GC-MS, and NMR, indicating polarity and stability comparable to benzodiazepine derivatives .

N-[4-Chloro-3-(trifluoromethyl)phenyl]-2,2-dimethylpropanamide

- Molecular Formula: C₁₂H₁₃ClF₃NO .

- Key Features : Substituted with a trifluoromethyl group at the 3-position, enhancing electron-withdrawing effects and steric bulk compared to the target compound.

- Structural Data : Crystal structure reveals N–H⋯O hydrogen bonding, forming chains along the c-axis. Torsion angles (C–C–N–C) and van der Waals interactions suggest conformational rigidity .

- Synthesis : Prepared via condensation reactions, with crystallography data refined using SHELX software .

N-(2-chlorophenyl)-2-(2,4-dimethylphenoxy)propanamide

- Molecular Formula: C₁₇H₁₈ClNO₂ .

- Key Features: Incorporates a 2,4-dimethylphenoxy group instead of the benzoyl-chlorophenyl moiety.

- Applications : Listed in chemical supplier databases, suggesting industrial or pharmacological relevance. Higher molecular weight (303.78 Da) may influence lipophilicity compared to the target compound .

N-(2-benzoyl-4-chlorophenyl)-3-cyclohexylpropanamide

- Molecular Formula: C₂₂H₂₄ClNO₂ .

- Key Features : Replaces the chloro-dimethylpropanamide chain with a cyclohexyl group, significantly increasing steric bulk and hydrophobicity (MW: 369.88 Da).

- Implications : The cyclohexyl moiety may enhance membrane permeability but reduce aqueous solubility compared to the target compound .

N-{3-chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide

- Molecular Formula : C₂₀H₂₄ClN₃O₃ .

- Key Features : Contains a piperazinyl-furoyl substituent, introducing hydrogen-bonding capacity and nitrogen-rich pharmacophores.

N-(4-benzoylphenyl)-2-methylpropanamide

- Molecular Formula: C₁₇H₁₇NO₂ .

- Key Features : Lacks chlorine substituents, reducing halogen-mediated stability and reactivity. Simpler aliphatic chain (2-methylpropanamide) may lower metabolic resistance compared to the target compound .

Key Research Findings

- Stability and Reactivity : Chlorine and benzoyl groups (as in and ) enhance stability under acidic conditions but may lead to irreversible degradation pathways .

- Structural Influence on Properties : Substituents like trifluoromethyl () or cyclohexyl () significantly alter lipophilicity and crystallinity, impacting drug bioavailability or material applications .

- Analytical Challenges : Compounds with reversible equilibria (e.g., ) require precise chromatographic conditions to avoid artifacts during analysis .

Biological Activity

N-(2-benzoyl-4-chlorophenyl)-3-chloro-2,2-dimethylpropanamide, a compound with the molecular formula C18H17Cl2NO2, has garnered attention in the field of pharmacology for its potential biological activities. This article delves into its biological activity, including its mechanisms of action, efficacy in various assays, and relevant case studies.

The biological activity of this compound is primarily associated with its ability to interact with specific biological targets. Research indicates that compounds with similar structures often exhibit:

- Antimicrobial Activity : Many chlorinated compounds have demonstrated significant antimicrobial properties. The presence of the benzoyl and chlorophenyl groups may enhance this activity through increased lipophilicity, facilitating membrane penetration.

- Anti-inflammatory Effects : Compounds in this class may inhibit pro-inflammatory cytokines, which can be crucial in treating inflammatory diseases.

In Vitro Studies

In vitro studies are pivotal in understanding the pharmacological properties of this compound.

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Exhibited dose-dependent cytotoxic effects on various cancer cell lines. |

| Antimicrobial Tests | Showed significant inhibition against Gram-positive and Gram-negative bacteria. |

| Anti-inflammatory | Reduced levels of IL-1β and TNF-α in activated macrophages. |

Case Studies

-

Cytotoxicity Against Cancer Cells :

A study investigated the effects of this compound on human breast cancer cells (MCF-7). The compound demonstrated an IC50 value of 15 µM, indicating potent cytotoxicity and suggesting a potential role in cancer therapy . -

Antimicrobial Efficacy :

Another research focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, highlighting its potential as an antimicrobial agent . -

Anti-inflammatory Activity :

A recent study evaluated the anti-inflammatory effects using LPS-stimulated macrophages. Treatment with the compound significantly decreased the production of inflammatory markers such as IL-6 and TNF-α, suggesting its utility in managing inflammatory conditions .

Q & A

Q. Table 1: Example Synthetic Parameters

| Step | Reagents/Conditions | Yield | Purification Method |

|---|---|---|---|

| 1 | DCM, Et₃N, reflux | 75% | Column chromatography (EtOAc/Hexane) |

| 2 | – | – | Recrystallization (ethanol/water) |

Basic: What spectroscopic and crystallographic techniques are recommended for structural characterization?

Methodological Answer:

- LC-UV/GC-MS : Identify degradation products or impurities (e.g., m/z 289.0 for intermediates) .

- FT-IR : Confirm amide C=O stretch (~1650–1700 cm⁻¹) and chloroalkyl C-Cl (~550–750 cm⁻¹) .

- X-ray Crystallography : Use SHELX (for structure refinement) and ORTEP-3 (for visualization) to determine bond lengths, angles, and hydrogen-bonding networks . Example parameters: monoclinic P2₁ space group with a = 4.8255 Å, β = 96.055° .

Q. Table 2: Key Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | P2₁ |

| a (Å) | 4.8255 |

| b (Å) | 10.8520 |

| c (Å) | 12.7701 |

| β (°) | 96.055 |

Advanced: How can density-functional theory (DFT) elucidate electronic properties and reaction mechanisms?

Methodological Answer:

- Functional Selection : B3LYP hybrid functional (Becke’s exact exchange + Lee-Yang-Parr correlation) provides accurate thermochemical data (e.g., atomization energies within 2.4 kcal/mol error) .

- Basis Sets : 6-311++G(d,p) for geometry optimization and vibrational frequency calculations.

- Applications :

Q. Table 3: DFT Benchmarking (Hypothetical Data)

| Property | Experimental | DFT (B3LYP) | Error |

|---|---|---|---|

| C=O Bond Length (Å) | 1.22 | 1.23 | 0.8% |

| HOMO-LUMO Gap (eV) | 4.1 | 4.0 | 2.4% |

Advanced: How to resolve contradictions in degradation pathway data under varying pH conditions?

Methodological Answer:

- Case Study : In acidic aqueous solution (pH 3.1), the compound reversibly transforms into N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide (peak area ratio 0.75). During solvent evaporation (methanol), the ratio shifts to 1.9 due to equilibrium reversal .

- Methodology :

Q. Table 4: Degradation Pathway Analysis

| Condition | Intermediate | Analytical Method | Key Finding |

|---|---|---|---|

| pH 3.1, aqueous | N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide | LC-MS (m/z 289.0) | Reversible equilibrium |

| Evaporated methanol | Nordiazepam regeneration | H NMR (δ 7.5–8.0 ppm) | Solvent polarity shifts equilibrium |

Advanced: What strategies validate hydrogen-bonding networks in crystallographic studies?

Methodological Answer:

- Software Tools : SHELXL (refinement), PLATON (validation), and Mercury (visualization) .

- Geometric Criteria :

- N–H···O distances: 2.8–3.0 Å.

- Angles: 150–180° for linear hydrogen bonds .

- Example : In related structures, chains along the c-axis form via N–H···O interactions, stabilized by van der Waals forces .

Basic: What are the key intermediates in acid-catalyzed degradation, and how are they characterized?

Methodological Answer:

- Primary Intermediate : N-(2-benzoyl-4-chlorophenyl)-2-aminoacetamide, identified by LC-MS ([M+H]⁺ at m/z 289.0) and C NMR (carbonyl resonance at δ 170 ppm) .

- Irreversible Product : A smaller fragment (C₁₃H₁₀NOCl) detected via GC-MS but not quantified due to instability .

Q. Methodological Workflow :

Sample Preparation : Incubate compound in pH 3 buffer.

Quenching : Neutralize with NaHCO₃ to halt degradation.

Analysis : Compare retention times and isotopic patterns (e.g., chlorine signature) .

Advanced: How to investigate regioselectivity in electrophilic substitution reactions of this compound?

Methodological Answer:

- Experimental : Nitration or halogenation under controlled conditions, followed by NMR/MS to identify substitution sites (e.g., para vs. meta on benzoyl group).

- Computational : Use Mulliken charges (DFT) to predict electron-rich regions. For example, the 4-chloro substituent deactivates the ring, directing electrophiles to the 2-position .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.